3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-9-7-12(14(18)8-10(9)2)16(20)11-5-3-4-6-13(11)17-15(16)19/h3-8,18,20H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGBMTZPRVTYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666290 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
3-Hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one (CAS No. 866043-40-5) is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C16H15NO3, with a molecular weight of approximately 269.2952 g/mol. Its structure features an indole moiety, which is known for various biological activities.
Anticancer Activity
Research indicates that compounds containing indole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain analogs have demonstrated the ability to induce cell cycle arrest in cancer cells, particularly at the G1 phase.
- Apoptosis Induction : The compound may activate apoptotic pathways, leading to increased cancer cell death.
A study highlighted that similar indole derivatives exhibited cytotoxicity against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells, with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains. For example:
- Gram-negative and Gram-positive Bacteria : The compound showed promising results in inhibiting the growth of both types of bacteria, indicating its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell survival and apoptosis.
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the phenyl group enhance biological activity. Bulky substituents at specific positions contribute positively to the efficacy against cancer cells .
Case Studies
Several studies have focused on the biological effects of indole derivatives:
- Study on Anticancer Properties : A study evaluated a series of indole derivatives for their anticancer activities against various cell lines. The results indicated that modifications at the 4 and 5 positions significantly enhanced cytotoxicity against A549 cells .
- Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy of related compounds against common pathogens. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .
Data Summary
Q & A
Basic: What synthetic protocols are recommended for 3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one?
Methodological Answer:
The synthesis typically involves a multi-step approach, starting with the condensation of substituted indole precursors with hydroxy-substituted aromatic ketones. Key steps include:
- Knoevenagel condensation to form the indole scaffold, followed by hydroxylation and dimethylation of the aromatic ring.
- Use of protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) as catalysts to enhance reaction efficiency .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) and confirmation of purity using HPLC .
Critical Note: Adjust reaction time and temperature based on substituent reactivity; steric hindrance from the 4,5-dimethyl group may require prolonged heating (e.g., reflux for 12–24 hours) .
Advanced: How can discrepancies in spectroscopic data (NMR, IR) across studies be resolved?
Methodological Answer:
Contradictions in NMR or IR spectra often arise from solvent effects, tautomerism, or crystallographic polymorphism. To resolve these:
- Cross-validate with single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry and hydrogen-bonding patterns .
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) that may obscure spectral interpretation .
- Use computational chemistry tools (e.g., Gaussian or MOE) to simulate spectra under different conditions and compare with experimental data .
Basic: What analytical techniques are essential for structural characterization?
Methodological Answer:
A combination of techniques is required:
- SC-XRD : Provides unambiguous confirmation of stereochemistry and crystal packing .
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assigns proton and carbon environments, with 2D experiments (COSY, HSQC) resolving overlapping signals .
- FT-IR : Identifies functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Advanced: How to design stability studies under varying experimental conditions?
Methodological Answer:
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C over 72 hours. Note hydrolysis or oxidation products .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify phase transitions .
- Light Sensitivity : Expose samples to UV-Vis light (200–800 nm) and assess photodegradation using LC-MS .
Mitigation Strategy : Store the compound in amber vials at −20°C under inert gas (argon) to prevent oxidation .
Advanced: How to design assays for evaluating anti-inflammatory activity?
Methodological Answer:
- In Vitro Models : Use LPS-stimulated RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .
- Mechanistic Studies :
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM, with IC₅₀ calculations using GraphPad Prism .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Toxicity Management : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Avoid skin contact; wash immediately with soap/water .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated organic waste containers .
Advanced: How does computational chemistry aid in predicting biological activity?
Methodological Answer:
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability and conformational changes .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Optimize Catalysts : Screen transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling steps to improve efficiency .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- Byproduct Analysis : Use LC-MS to identify impurities; adjust stoichiometry or solvent polarity (e.g., switch from DMF to THF) .
Basic: What solvents are compatible with this compound?
Methodological Answer:
- Polar aprotic solvents : DMSO, DMF (for reactions requiring high solubility).
- Chlorinated solvents : Dichloromethane, chloroform (for extraction).
- Avoid : Strong acids/bases (risk of hydrolysis) and oxidizing agents (e.g., HNO₃) .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
